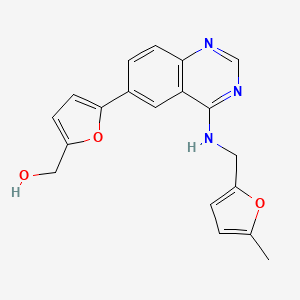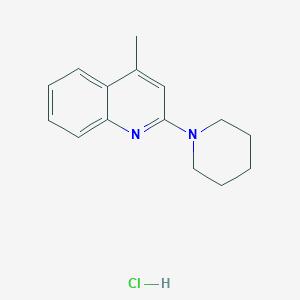
MM-589 TFA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MM-589 trifluoroacetic acid salt is a potent inhibitor of WD repeat domain 5 (WDR5) and a modulator of mixed lineage leukemia (MLL) protein-protein interaction. This compound is primarily used in scientific research to study its effects on leukemia cells and other biological systems .
Aplicaciones Científicas De Investigación
MM-589 trifluoroacetic acid salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protein-protein interactions and enzyme inhibition.
Biology: Investigated for its effects on cell growth and differentiation, particularly in leukemia cells.
Medicine: Explored as a potential therapeutic agent for treating leukemia and other cancers.
Industry: Utilized in the development of new drugs and chemical processes
Mecanismo De Acción
Safety and Hazards
Trifluoroacetic acid, a component of MM-589 TFA salt, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The final step involves the formation of the trifluoroacetic acid salt to improve the compound’s stability and solubility .
Industrial Production Methods
Industrial production of MM-589 trifluoroacetic acid salt typically involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process includes purification steps such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
MM-589 trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of MM-589 trifluoroacetic acid salt, which can be used to study different aspects of its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Ruxolitinib phosphate: A JAK1/2 inhibitor with antitumor activity.
Delgocitinib: A specific JAK inhibitor used to treat inflammatory diseases.
Fedratinib: An ATP-competitive inhibitor of JAK2.
Uniqueness
MM-589 trifluoroacetic acid salt is unique due to its specific inhibition of WD repeat domain 5 (WDR5) and its ability to modulate mixed lineage leukemia (MLL) protein-protein interactions. This specificity makes it a valuable tool for studying the molecular mechanisms of leukemia and developing targeted therapies .
Propiedades
Número CAS |
2097887-21-1 |
|---|---|
Fórmula molecular |
C30H45F3N8O7 |
Peso molecular |
686.7342 |
Nombre IUPAC |
N-((3R,6S,9S,12R)-6-Ethyl-12-methyl-9-(3-(3-methylguanidino)-propyl)-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetraazacyclotetradecan- 12-yl)isobutyramide trifluoroacetic acid |
InChI |
InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19-,20-,21+,28+;/m0./s1 |
Clave InChI |
NARXNZHWAWPJIY-HTCBAMNXSA-N |
SMILES |
CC(C)C(N[C@@]1(C)C(N[C@@H](CCCNC(NC)=N)C(N[C@@H](CC)C(N[C@H](C2=CC=CC=C2)C(NCC1)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MM-589; MM 589; MM589. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)






![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)

![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)

